3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine
Description
3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine is a heterocyclic compound featuring a 4-membered azetidine ring (C₃H₆N) substituted at the 3-position with an oxy-linked 2,2,5,5-tetramethyloxolan moiety. This compound is synthesized via methodologies such as aza-Michael addition and Suzuki–Miyaura cross-coupling, as demonstrated in azetidine derivatives . Structural characterization employs advanced techniques like ¹H-, ¹³C-, and HRMS analyses .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(2,2,5,5-tetramethyloxolan-3-yl)oxyazetidine |
InChI |
InChI=1S/C11H21NO2/c1-10(2)5-9(11(3,4)14-10)13-8-6-12-7-8/h8-9,12H,5-7H2,1-4H3 |
InChI Key |
DUVHPWXIVHXULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)OC2CNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine typically involves the reaction of azetidine with 2,2,5,5-tetramethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
*Calculated molecular weight based on structural analysis.
Physical and Chemical Properties
- Ring Strain : The 4-membered azetidine ring in the target compound introduces higher ring strain compared to pyrrolidine derivatives, increasing reactivity in ring-opening reactions .
- Stability : The steric bulk of the tetramethyloxolan group may stabilize the compound against oxidative degradation compared to smaller heterocycles like oxetanes .
Research Findings and Trends
- Synthetic Advancements : highlights the efficiency of cross-coupling reactions for diversifying azetidine scaffolds, a strategy less applicable to pyrrolidines due to their lower strain .
- Safety Profiles : Compounds like (2,2,5,5-tetramethyloxolan-3-yl)methanamine exhibit higher hazards (e.g., liquid form, reactivity) compared to solid azetidine derivatives .
- Computational Modeling : HRMS and NMR data () validate structural predictions, aiding in the design of analogs with optimized properties .
Biological Activity
The compound 3-[(2,2,5,5-tetramethyloxolan-3-yl)oxy]azetidine is a unique heterocyclic compound that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and biotechnology. This article aims to summarize the current findings on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research studies.
Chemical Structure and Properties
This compound features a distinctive structure that combines an azetidine ring with a tetramethyloxolane moiety. The presence of the oxolane group may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that derivatives of azetidine can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidine Derivative | S. aureus | 32 µg/mL |
| Azetidine Derivative | E. coli | 64 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have also been explored:
- Cell Proliferation Inhibition : Studies have indicated that azetidine derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these compounds typically range from 100 to 250 µg/mL depending on the specific derivative and its structural modifications.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azetidine derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Properties : A recent study published in a peer-reviewed journal demonstrated that a related azetidine compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.
- Anticancer Research : Another investigation focused on the effects of azetidine derivatives on human lung carcinoma cells (A549). The study found that these compounds induced apoptosis through mitochondrial pathways, suggesting their potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
